molecular formula C13H16BNO3 B13498138 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole

Cat. No.: B13498138
M. Wt: 245.08 g/mol
InChI Key: DVNVDTDATWAVRU-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole (CAS: 837392-66-2) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₆BNO₃ and a molecular weight of 245.08 g/mol . Its structure comprises a benzo[c]isoxazole core substituted at the 5-position with a pinacol boronate ester group, a key functional moiety enabling participation in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-16-15-11/h5-8H,1-4H3

InChI Key

DVNVDTDATWAVRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CON=C3C=C2

Origin of Product

United States

Preparation Methods

Borylation of Benzo[C]isoxazole Derivatives

Methodology:
The primary route involves the palladium-catalyzed borylation of halogenated benzo[C]isoxazole precursors. This process typically proceeds via a Miyaura borylation mechanism, which involves the coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2).

Reaction Scheme:

$$
\text{Ar–X} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Pd Catalyst}} \text{Ar–BPin}
$$

where Ar–X is a halogenated benzo[C]isoxazole derivative, and BPin denotes the pinacol boronate ester.

Key Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
  • Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)
  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
  • Temperature: 80–110°C
  • Inert atmosphere: Nitrogen or argon
  • Reaction Time: 12–24 hours

Example:
As reported in a study, methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was synthesized via Pd-catalyzed borylation of methyl 2-chlorobenzo[d]oxazole using bis(pinacolato)diboron and potassium acetate in 1,4-dioxane at 90°C, yielding 74% of the product.

Direct Functionalization via Suzuki-Miyaura Coupling

Post-borylation, the boronic ester can undergo further coupling reactions to functionalize the aromatic ring, although this is more relevant for derivatization rather than initial preparation.

Alternative Synthetic Routes

While the predominant method involves direct borylation, alternative approaches include:

  • Lithiation followed by boron trapping:
    Aromatic lithiation using n-BuLi, followed by quenching with boron reagents such as trimethyl borate, can generate boronated heterocycles. However, this method is less selective and often requires careful control to avoid side reactions.

  • Electrophilic borylation:
    Less common for this compound due to limited regioselectivity and harsher conditions.

Data Tables Summarizing Preparation Conditions

Method Catalyst Boron Source Solvent Temperature Yield (%) Remarks
Palladium-catalyzed borylation Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Bis(pinacolato)diboron 1,4-Dioxane 90°C 74–88 Standard method for aromatic boronate ester synthesis
Lithiation followed by boron trapping n-BuLi Trimethyl borate THF -78°C to room temp Variable Less regioselective, more complex control needed
Electrophilic borylation Not commonly used Boron electrophiles Not specified Harsh Limited reports Less favored for heteroaromatic systems

Notes and Considerations

  • Purity of Starting Materials:
    High purity halogenated benzo[C]isoxazoles are essential for optimal yields.

  • Reaction Atmosphere:
    Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation of sensitive intermediates.

  • Catalyst Loading:
    Catalyst loading generally ranges from 1–5 mol%, with higher loadings improving yields but increasing costs.

  • Reaction Optimization: Temperature, solvent, and base should be optimized based on specific substrate reactivity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole involves its ability to form stable complexes with various substrates. The dioxaborolan group acts as a Lewis acid, facilitating reactions with nucleophiles. This property makes it a valuable reagent in coupling reactions and other transformations .

Comparison with Similar Compounds

Boron-Substituted Benzo[c][1,2,5]thiadiazoles and Selenadiazoles

Example Compound :
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole .

Property Target Compound Thiadiazole Derivative Selenadiazole Derivative
Core Structure Benzo[c]isoxazole Benzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]selenadiazole
Boron Substituents Monosubstituted Bis-substituted Bis-substituted
Molecular Weight 245.08 g/mol ~404.25 g/mol (estimated) ~451.20 g/mol (estimated)
Reactivity Moderate High (two reactive sites) High (enhanced electron effects)
Applications Drug synthesis Copolymerization Optoelectronic materials

Key Differences :

  • Electronic Effects : Thiadiazole and selenadiazole cores exhibit stronger electron-withdrawing properties compared to isoxazole, influencing their reactivity in cross-coupling reactions .
  • Synthetic Utility: Bis-boronated derivatives enable polymerization but face challenges in synthesis (e.g., failed attempts noted in ) , whereas the monosubstituted target compound is more synthetically accessible.

Benzo[d]oxazole and Isoxazole Derivatives

Example Compound :
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 936902-12-4) .

Property Target Compound Benzo[d]oxazole Derivative 3-Methylbenzo[d]isoxazole
Core Structure Benzo[c]isoxazole Benzo[d]oxazole Benzo[d]isoxazole (methylated)
Substituent Position 5-position 5-position 3-Methyl, 5-boronate
Molecular Weight 245.08 g/mol 231.06 g/mol 259.11 g/mol (estimated)
Reactivity Moderate Higher (oxazole resonance) Reduced (steric hindrance)
Applications Kinase inhibitors Electronic materials Drug intermediates

Key Differences :

  • Electronic Structure : The oxazole core in benzo[d]oxazole derivatives exhibits stronger electron-withdrawing effects than isoxazole, enhancing reactivity in cross-couplings .

Nitro-Substituted Benzo[c][1,2,5]oxadiazoles

Example Compound: 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c][1,2,5]oxadiazole .

Property Target Compound Nitro-Oxadiazole Derivative
Core Structure Benzo[c]isoxazole Benzo[c][1,2,5]oxadiazole
Functional Groups Boronate Boronate + Nitro
Molecular Weight 245.08 g/mol ~387.15 g/mol (estimated)
Reactivity Moderate High (nitro activation)
Applications Drug synthesis Hypoxia inhibitors

Key Differences :

  • Activation : The nitro group in oxadiazole derivatives enhances electrophilicity, making them more reactive in nucleophilic substitutions compared to the target compound .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

Property Details
CAS Number 1033752-94-1
Molecular Formula C26H25BO4
Molecular Weight 412.29 g/mol
Appearance White to off-white powder
Purity 98%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boronate functional group. Boron-containing compounds are known to participate in molecular recognition processes and can influence enzyme activities and receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that derivatives of boronates can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this compound have been found to induce apoptosis in cancer cell lines through the modulation of key apoptotic proteins .
  • Protein Interaction Modulation : The compound has been utilized in chemoproteomic studies to label specific proteins within cells. This labeling allows for the identification of protein targets and elucidation of their roles in various biological processes .
  • Neuropharmacological Effects : Recent investigations have suggested potential applications in modulating neurotransmitter systems. For example, analogs have been studied for their effects on GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

Case Studies

Several studies have highlighted the compound's biological activities:

  • A study conducted on various boronate derivatives demonstrated that modifications to the dioxaborolane moiety significantly impacted their anticancer efficacy. The results indicated that certain structural features enhance binding affinity to target proteins involved in cancer progression .
  • In another study focusing on neuropharmacology, researchers synthesized a series of isoxazole derivatives and evaluated their effects on GABA receptor subtypes. The findings revealed that some derivatives exhibited selective inhibition of receptor activity, suggesting potential therapeutic applications for anxiety disorders .

Q & A

Q. Q1. What are the key considerations for synthesizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole with high yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. A reported method involves reacting 5-bromo-benzo[d]isoxazole-2-amine with pinacolborane under palladium catalysis. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃) in a 1,4-dioxane/water solvent system .
  • Temperature : Reactions are heated at 80–90°C for 12–18 hours under nitrogen .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) yields ~84% purity .
    Critical Note : Moisture-sensitive intermediates require anhydrous conditions to prevent boronate ester hydrolysis.

Advanced Reaction Optimization

Q. Q2. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: Optimization focuses on ligand selection, steric/electronic effects, and substrate compatibility:

  • Ligands : Bulky ligands (e.g., SPhos) enhance catalytic efficiency for sterically hindered aryl partners .
  • Base : Weak bases (e.g., NaHCO₃) minimize side reactions with acid-sensitive substrates, while stronger bases (e.g., K₃PO₄) accelerate coupling .
  • Solvent : Polar aprotic solvents (DMF, THF) improve solubility of aromatic substrates, but 1,4-dioxane/water mixtures are preferred for biphasic systems .
    Data Table : Comparison of Reported Conditions
CatalystBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-dioxane/H₂O9084
Pd(dppf)Cl₂CsFTHF/H₂O8062

Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are most effective for characterizing this boronate ester?

Methodological Answer:

  • NMR : ¹¹B NMR shows a peak at ~30 ppm (characteristic of sp²-hybridized boron). ¹H/¹³C NMR confirms aromatic protons and pinacol methyl groups .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves boron coordination geometry and confirms the dioxaborolane ring structure .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 260.12) .

Advanced Reactivity Analysis

Q. Q4. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The benzo[c]isoxazole core creates steric hindrance, slowing coupling with bulky aryl halides. Meta-substituted partners show higher yields than ortho-substituted ones .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -NO₂) on coupling partners enhance electrophilicity, improving reaction rates. Conversely, electron-donating groups (e.g., -OMe) require higher temperatures .
    Case Study : Coupling with 4-cyanophenylboronic acid achieves >90% yield, while 4-methoxyphenylboronic acid requires 100°C for comparable results .

Application in Materials Science

Q. Q5. What are the challenges in synthesizing derivatives of this compound for electronic materials?

Methodological Answer:

  • Functionalization : Introducing substituents (e.g., -CF₃, -NH₂) requires protecting-group strategies. For example, Boc-protected indole derivatives are synthesized via sequential coupling and deprotection .
  • Stability : Boronate esters are prone to protodeboronation under acidic conditions. Stabilizing additives (e.g., neocuproine) mitigate this in Pd-catalyzed reactions .
  • Electronic Tuning : Derivatives with extended π-systems (e.g., naphtho[1,8-de]diazaborinines) exhibit charge-transfer properties but require precise stoichiometry to avoid dimerization .

Data Contradiction Resolution

Q. Q6. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Source Analysis : Cross-check solvent purity (anhydrous vs. technical grade) and catalyst lot variability (commercial Pd sources may contain stabilizing ligands affecting activity) .
  • Reproducibility : Use inert atmosphere (glovebox) for moisture-sensitive steps and calibrate heating sources (oil bath vs. microwave) .
    Example : A reported 84% yield vs. 62% yield may arise from differences in Pd loading (0.5 mol% vs. 2 mol%).

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